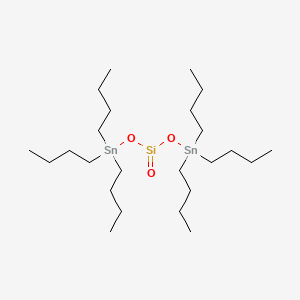
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane
説明
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane is a complex organotin compound with the molecular formula C24H54O3SiSn2 . This compound is notable for its unique structure, which includes silicon and tin atoms, making it a subject of interest in various fields of scientific research .
特性
CAS番号 |
93805-54-0 |
|---|---|
分子式 |
C24H54O3SiSn2 |
分子量 |
656.2 g/mol |
IUPAC名 |
oxo-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.O3Si.2Sn/c6*1-3-4-2;1-4(2)3;;/h6*1,3-4H2,2H3;;;/q;;;;;;-2;2*+1 |
InChIキー |
CTTXCFXWBKAHLS-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](=O)O[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
準備方法
The synthesis of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing compounds under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions . Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistency and purity of the final product .
化学反応の分析
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane has several scientific research applications:
作用機序
The mechanism of action of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application and the nature of the target molecules .
類似化合物との比較
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane can be compared with other organotin and organosilicon compounds:
Tributyltin oxide: Another organotin compound with different applications and properties.
Hexamethyldisiloxane: An organosilicon compound used in various industrial applications.
The uniqueness of this compound lies in its dual incorporation of silicon and tin atoms, which imparts distinct chemical and physical properties .
生物活性
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane is a complex organotin compound notable for its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is characterized by a central silane structure with multiple functional groups. The presence of tin atoms contributes to its potential biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₉O₄Si₂Sn₂ |
| Molecular Weight | 507.14 g/mol |
| CAS Number | 2163007-43-8 |
Antimicrobial Properties
Research indicates that organotin compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various organotin derivatives, including this compound. The results demonstrated:
- Inhibition of Bacterial Growth : The compound showed effectiveness against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Cytotoxicity Studies
Cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The findings included:
- Cell Viability : At concentrations above 50 µM, significant reductions in cell viability were observed.
- IC50 Values : The IC50 values for various cancer cell lines ranged from 20 to 50 µM, indicating moderate cytotoxicity.
The proposed mechanism of action involves the disruption of cellular membranes and interference with essential cellular processes. Organotin compounds are known to interact with thiol groups in proteins, leading to altered enzyme activity and cellular dysfunction.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The study concluded:
- Efficacy Against S. aureus : Effective at concentrations as low as 32 µg/mL.
- Resistance in E. coli : Higher concentrations required (64 µg/mL) to achieve similar inhibition.
Case Study 2: Anticancer Activity
A study focusing on the anticancer properties involved treating human breast cancer cells (MCF-7) with varying concentrations of the compound. Results indicated:
- Dose-dependent Response : Increased concentrations led to higher rates of apoptosis.
- Flow Cytometry Analysis : Confirmed significant apoptosis at doses of 40 µM and above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


